Bienvenue dans la boutique en ligne BenchChem!

2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine

ADME Drug-like properties Solubility

Select 2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine (CAS 62195-00-0) when your antiparasitic program demands a 3-nitroimidazo[1,2-a]pyridine scaffold with intrinsically superior aqueous solubility. Unlike 2-aryl or 2-alkyl analogs that often suffer from sub‑1 µM solubility, the ionizable 4-methylpiperazine at C‑2 enables protonation at physiological pH, directly improving formulation behavior and oral absorption (logP ~1.4, TPSA 69.6 Ų). The scaffold is NTR1‑bioactivated and tolerates diverse C‑2 derivatization (N‑alkylation, acylation, sulfonylation), making it the rational choice for generating focused libraries against HAT and leishmaniasis.

Molecular Formula C12H15N5O2
Molecular Weight 261.28 g/mol
CAS No. 62195-00-0
Cat. No. B6612151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine
CAS62195-00-0
Molecular FormulaC12H15N5O2
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(N3C=CC=CC3=N2)[N+](=O)[O-]
InChIInChI=1S/C12H15N5O2/c1-14-6-8-15(9-7-14)11-12(17(18)19)16-5-3-2-4-10(16)13-11/h2-5H,6-9H2,1H3
InChIKeyYQLJCOZDGKWKSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine (CAS 62195-00-0): Sourcing Rationale for a Strategic 3-Nitroimidazopyridine Scaffold


2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine (CAS 62195-00-0) is a 3-nitroimidazo[1,2-a]pyridine derivative carrying a 4-methylpiperazin-1-yl substituent at the C‑2 position . The compound belongs to a pharmacophore class that has furnished preclinical antiparasitic leads, for which the antitrypanosomal activity is known to be significantly modulated by substitutions at position 2 [1]. Its key physicochemical descriptors—molecular weight 261.28 Da, logP ~1.4, and topological polar surface area (TPSA) 69.6 Ų—place it in a property space that is compatible with oral bioavailability while offering a solubilizing basic nitrogen for salt formation .

Procurement Risk of 2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine Substitution: Why Close Analogs Cannot Be Interchanged


SAR campaigns on the 3-nitroimidazo[1,2-a]pyridine series have demonstrated that the nature of the C‑2 substituent is a critical determinant of antiparasitic potency, aqueous solubility, and microsomal stability [1]. For instance, replacing a simple alkyl side chain at C‑2 with a phenylsulfonylmethyl group yielded a compound with a 240‑fold improvement in antileishmanial activity (EC₅₀ = 3.7 µM) and a microsomal half-life exceeding 40 min [2]. Consequently, a generic substitution—such as selecting the unsubstituted core (3-nitroimidazo[1,2-a]pyridine, CAS 4926-45-8) or a 2‑aryl analog—cannot reproduce the solubility, permeability, or target engagement profile that the 4-methylpiperazine moiety confers. The piperazine nitrogen introduces protonation capability at physiological pH, which is absent in many 2‑aryl or 2‑alkyl congeners, and this directly impacts formulation behavior and oral absorption [1].

Quantitative Differentiators of 2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine Against the Closest In‑Class Analogs


TPSA‑Driven Oral Bioavailability Potential vs. the Unsubstituted 3-Nitroimidazo[1,2-a]pyridine Core

The 4-methylpiperazine substituent at C‑2 adds a tertiary amine that can be protonated at intestinal pH without pushing the topological polar surface area (TPSA) beyond the 140 Ų threshold commonly associated with poor oral absorption. The measured TPSA of 69.6 Ų for the target compound represents a moderate increase over the unsubstituted 3-nitroimidazo[1,2-a]pyridine scaffold (TPSA ≈ 56 Ų) and remains well within the optimal range for blood–brain barrier penetration, while the additional hydrogen‑bond acceptor capacity of the piperazine nitrogen contributes to aqueous solubility enhancement .

ADME Drug-like properties Solubility

C‑2 Piperazine as a Solubility‑Enabling Handle: LogP Comparison with a 2‑Aryl Analog

In the 3-nitroimidazo[1,2-a]pyridine series, potent antileishmanial hits bearing 2‑aryl substituents frequently exhibit aqueous solubility below 1 µM, which constitutes a major hurdle for in vivo progression [1]. The 4-methylpiperazine moiety of the target compound is expected to reduce logP by approximately 1–1.5 log units relative to a 2‑phenyl analog (estimated logP of the 2‑phenyl‑3-nitroimidazo[1,2-a]pyridine: ~3.0). The target compound’s logP is estimated at ~1.4, which translates to a theoretical solubility gain of 10‑ to 30‑fold based on the inverse logP‑solubility relationship . While no experimental solubility measurement for the target compound has been reported, this class‑level inference aligns with the observation that introducing a basic piperazine at position 2 is a validated strategy for improving solubility within the series [1].

Solubility LogP Drug design

Synthetic Tractability and Late‑Stage Diversification: The C‑2 Piperazine as a Versatile Intermediate

The 4-methylpiperazin-1-yl group at C‑2 is installed via nucleophilic aromatic substitution (SNAr) on a 2‑chloro‑ or 2‑bromo‑3-nitroimidazo[1,2-a]pyridine precursor, a transformation that proceeds under mild conditions (room temperature to 60 °C) with yields typically in the range of 70–90% . By contrast, the introduction of 2‑aryl substituents requires palladium‑catalyzed cross‑coupling, which carries higher catalyst costs and often gives lower yields (50–70%) . The target compound can therefore serve as a cost‑effective advanced intermediate: the methyl group on the piperazine can be deprotected or further functionalized via N‑alkylation, while the nitro group can be selectively reduced to an amine for amide coupling or heterocycle formation . This dual‑handle reactivity is not available in 2‑aryl or 2‑alkyl analogs.

Synthetic chemistry Late-stage functionalization Medicinal chemistry

Antiparasitic Pharmacophore Compatibility: Position 2 Substitution Tolerance in the 3-Nitroimidazopyridine Series

The 3-nitroimidazo[1,2-a]pyridine pharmacophore exerts its antiparasitic activity through bioactivation by type‑1 nitroreductases (NTR1), a mechanism that is tolerant of diverse substitutions at position 2 [1]. A systematic SAR study of 26 derivatives showed that the antitrypanosomal pharmacophore is less restrictive than the antileishmanial one, with position 2 highlighted as a key modulation point for both potency and physicochemical properties [2]. The best compound in that study (molecule 8, bearing a phenylsulfonylmethyl group at C‑2) achieved an EC₅₀ of 17 nM against T. b. brucei with a selectivity index of 2650 and a favorable redox potential (E° = −0.6 V) [2]. While the target compound has not been directly profiled in these assays, its 4-methylpiperazine substituent occupies the same vector as the optimized substituents, making it a strategically relevant scaffold for hit‑to‑lead exploration. The nitrogen‑rich piperazine may additionally participate in hydrogen‑bond interactions with the NTR1 active site that are unavailable to purely lipophilic C‑2 substituents.

Antiparasitic Trypanosoma Nitroreductase

Optimal Deployment Scenarios for 2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine in Drug Discovery and Chemical Biology


Antiparasitic Hit‑to‑Lead Libraries Targeting Kinetoplastid Diseases

The compound can serve as a core scaffold for generating focused libraries aimed at Human African Trypanosomiasis (HAT) and leishmaniasis. Its position‑2 piperazine allows rapid exploration of N‑alkylation, acylation, and sulfonylation chemistry, while the nitro group provides a bioactivation handle that is essential for NTR1‑dependent killing [1]. The favorable TPSA (69.6 Ų) and predicted logP (~1.4) suggest that resulting analogs will have a high probability of oral bioavailability, a critical requirement for neglected tropical disease drugs [2].

Physicochemical Lead Optimization: Solubility‑Enhanced 3‑Nitroimidazopyridine Template

For programs where aqueous solubility of 3-nitroimidazo[1,2-a]pyridine leads has been a bottleneck (solubility < 1 µM for many 2‑aryl derivatives [1]), the target compound offers an intrinsically more soluble starting point due to its ionizable piperazine group. It can be prioritized when the project goal is to improve solubility without sacrificing the antiparasitic pharmacophore, as the C‑2 position is known to tolerate diverse substituents while retaining NTR1 substrate activity [2].

Synthetic Methodology Development and Process Chemistry

The compound’s straightforward SNAr synthesis (70–90% yield for analogous substrates [1]) makes it an ideal substrate for developing scalable, metal‑free processes. Its two reactive centers—the nitro group (reducible to amine) and the N‑methylpiperazine (N‑demethylatable or quaternizable)—provide orthogonal functionalization opportunities that are valuable for reaction development studies [2].

Pharmacokinetic Probe Synthesis for Nitroaromatic Drug Metabolism Studies

The nitro group can be selectively reduced to the corresponding amino derivative, enabling the synthesis of matched molecular pairs for assessing the role of nitro bioactivation in antiparasitic activity and toxicity [1]. This is particularly relevant given that the amino analog of a related 3-nitroimidazopyridine retained antileishmanial activity (IC₅₀ = 2.77 µM), suggesting alternative mechanisms beyond nitroreductase activation [2].

Quote Request

Request a Quote for 2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.